2-Cycloheptylethane-1-sulfonyl chloride
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Overview
Description
2-Cycloheptylethane-1-sulfonyl chloride is an organic compound with the molecular formula C₉H₁₇ClO₂S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO₂Cl) attached to a cycloheptyl group through an ethane linker. This compound is primarily used in organic synthesis and research due to its reactivity and functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cycloheptylethane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the oxidation of thiol derivatives to sulfonyl chlorides. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) can be used for the direct oxidative conversion of thiols to sulfonyl chlorides . Another method involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid (HCl) to oxidize thiols to sulfonyl chlorides .
Industrial Production Methods
In industrial settings, sulfonyl chlorides are often produced by the chlorination of sulfonic acids or their salts. For example, the reaction of sulfuryl chloride (SO₂Cl₂) with cycloheptylethane-1-sulfonic acid can yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Cycloheptylethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: It can be further oxidized to form sulfonic acids.
Reduction Reactions: It can be reduced to form thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) under basic conditions can be used to form sulfonamides.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) can be used to oxidize the sulfonyl chloride to a sulfonic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce the sulfonyl chloride to a thiol.
Major Products Formed
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Formed from oxidation reactions.
Thiols: Formed from reduction reactions.
Scientific Research Applications
2-Cycloheptylethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: It is used in the development of drugs, particularly those targeting enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-Cycloheptylethane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can react with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but contains a benzene ring instead of a cycloheptyl group.
Methanesulfonyl Chloride: Contains a methyl group instead of a cycloheptyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group instead of a cycloheptyl group
Uniqueness
2-Cycloheptylethane-1-sulfonyl chloride is unique due to its cycloheptyl group, which imparts different steric and electronic properties compared to other sulfonyl chlorides. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C9H17ClO2S |
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Molecular Weight |
224.75 g/mol |
IUPAC Name |
2-cycloheptylethanesulfonyl chloride |
InChI |
InChI=1S/C9H17ClO2S/c10-13(11,12)8-7-9-5-3-1-2-4-6-9/h9H,1-8H2 |
InChI Key |
QRRAKMMBLWWJIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
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